3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide
Description
Properties
IUPAC Name |
3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-2-12-26-20(29)19-16(10-13-32-19)27-17(24-25-21(26)27)7-8-18(28)23-11-9-14-3-5-15(6-4-14)33(22,30)31/h3-6,10,13H,2,7-9,11-12H2,1H3,(H,23,28)(H2,22,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOWFYQLNZDPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered attention for its potential pharmacological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.56 g/mol . The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities including anticancer and anti-inflammatory properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 398.56 g/mol |
| Functional Groups | Propanamide, Sulfonamide |
| Heterocyclic Moieties | Thieno[2,3-e][1,2,4]triazole |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. Docking studies suggest that it may bind to proteins involved in cell signaling pathways associated with cancer progression and inflammation.
- Inhibition of Kinases : Similar compounds have shown efficacy against Polo-like kinase 1 (Plk1), a target in cancer therapy. The inhibition of Plk1 can lead to mitotic arrest and reduced cell proliferation in cancerous cells .
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities by modulating nitric oxide synthase or cyclooxygenase pathways .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the thieno-triazole structure can significantly influence biological activity. For instance:
- Substituting different groups on the phenethyl moiety can enhance binding affinity and selectivity towards target proteins .
- Variations in the alkyl chain length on the thieno ring have been correlated with changes in potency against various cancer cell lines .
Anticancer Activity
A study focusing on derivatives of thienopyrimidines indicated that compounds with similar structural motifs exhibited significant anticancer properties against solid tumors. The compound under review demonstrated promising results in vitro against several leukemia cell lines (HL-60 and U937) .
Anti-inflammatory Studies
In preclinical models, compounds structurally related to our target have shown reductions in inflammatory markers and pain response in animal models. The presence of the sulfonamide group is believed to play a crucial role in these effects .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
*Estimated based on E596-0746’s data due to structural similarities.
The shorter propanamide chain (vs. butanamide in E596-0746) may slightly decrease lipophilicity.
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
- Lumping strategy relevance: Compounds sharing the triazolopyrimidinone core may exhibit similar metabolic pathways or degradation mechanisms, as inferred from organic aerosol studies .
Computational Predictions
Tools like Hit Dexter 2.0 () could predict the target compound’s promiscuity or binding behavior. For instance, the sulfamoyl group might reduce false-positive signals compared to less polar analogs, but this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
